![molecular formula C15H20O2 B14198840 [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde CAS No. 922501-06-2](/img/structure/B14198840.png)
[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde: is a chemical compound with the molecular formula C14H18O2 It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a tert-butylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde typically involves the reaction of 4-tert-butylbenzaldehyde with an appropriate oxetane precursor under controlled conditions. One common method is the use of a Grignard reagent to introduce the oxetane ring, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as magnesium or zinc.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: In chemistry, [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe in biochemical assays.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.
Mécanisme D'action
The mechanism of action of [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with enzymes or receptors, modulating their activity. The tert-butylphenyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.
Comparaison Avec Des Composés Similaires
- [3-(4-Methylphenyl)oxetan-3-yl]acetaldehyde
- [3-(4-Ethylphenyl)oxetan-3-yl]acetaldehyde
- [3-(4-Isopropylphenyl)oxetan-3-yl]acetaldehyde
Comparison: Compared to its analogs, [3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde is unique due to the presence of the tert-butyl group, which provides increased steric bulk. This feature can influence the compound’s reactivity and interaction with biological targets, making it distinct in terms of its chemical and biological properties.
Propriétés
Numéro CAS |
922501-06-2 |
|---|---|
Formule moléculaire |
C15H20O2 |
Poids moléculaire |
232.32 g/mol |
Nom IUPAC |
2-[3-(4-tert-butylphenyl)oxetan-3-yl]acetaldehyde |
InChI |
InChI=1S/C15H20O2/c1-14(2,3)12-4-6-13(7-5-12)15(8-9-16)10-17-11-15/h4-7,9H,8,10-11H2,1-3H3 |
Clé InChI |
SUMZLZYFNMXEMZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2(COC2)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



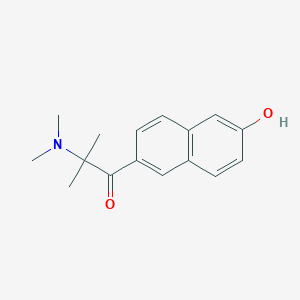

![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)
![Ethyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B14198785.png)
![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)

![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
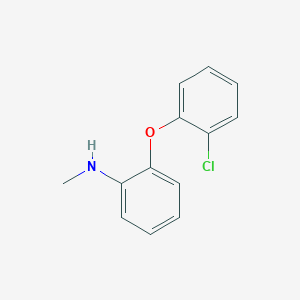
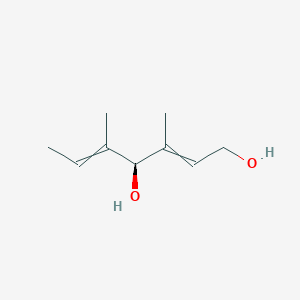
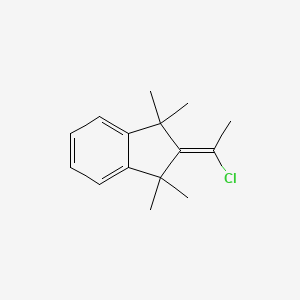
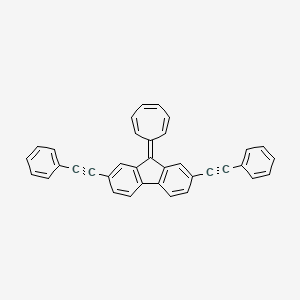
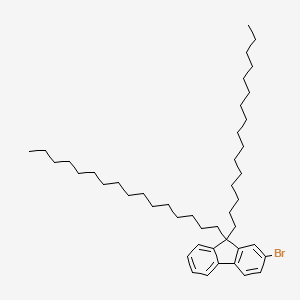
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)
